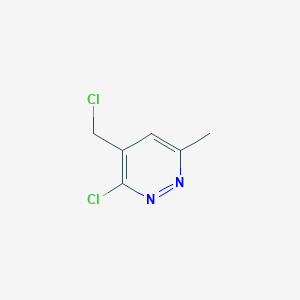

3-Chloro-4-(chloromethyl)-6-methylpyridazine

Description

Historical Context and Significance of Pyridazine (B1198779) Core Structures in Organic Synthesis

The pyridazine ring system, a 1,2-diazine, has been a subject of chemical investigation for over a century. Its derivatives are not commonly found in nature, but their synthetic versatility has established them as crucial building blocks in organic chemistry. lifechemicals.com The presence of the two adjacent nitrogen atoms imparts unique electronic properties to the ring, influencing its reactivity and making it an attractive core for constructing complex molecules. nih.gov

Historically, the synthesis of the pyridazine core often involves the condensation of 1,4-dicarbonyl compounds with hydrazine (B178648) hydrate (B1144303). liberty.edu Over the years, numerous synthetic methodologies have been developed to access a wide array of substituted pyridazines, reflecting their growing importance. liberty.eduresearchgate.net The pyridazine scaffold is a key pharmacophore in a number of commercial drugs, highlighting its significance in medicinal chemistry. lifechemicals.comnih.gov

Overview of Halogenated Pyridazines as Key Intermediates

Halogenated pyridazines, particularly chloropyridazines, are highly valuable intermediates in organic synthesis. The chlorine atoms on the pyridazine ring act as excellent leaving groups, facilitating nucleophilic substitution reactions. nih.govarkat-usa.org This reactivity allows for the introduction of a wide range of functional groups onto the pyridazine core, enabling the synthesis of diverse molecular architectures.

For instance, dichloropyridazines can undergo selective mono- or di-substitution reactions, providing a strategic handle for building complex molecules. sigmaaldrich.com The reactivity of the chlorine atoms can be modulated by the presence and position of other substituents on the ring. The inherent polarity and electronic distribution of the pyridazine ring, influenced by the two nitrogen atoms, play a crucial role in directing the outcome of these substitution reactions. nih.gov

Role of Chloromethyl Functionality in Heterocyclic Chemistry

The chloromethyl group (-CH2Cl) is a potent and versatile functional group in heterocyclic chemistry. It serves as a reactive handle for introducing a methylene (B1212753) bridge, which can be further functionalized. The chlorine atom in a chloromethyl group is susceptible to nucleophilic displacement, allowing for the formation of new carbon-carbon, carbon-oxygen, carbon-nitrogen, and carbon-sulfur bonds. arkat-usa.org

This reactivity is fundamental in the construction of more complex heterocyclic systems through alkylation and annulation reactions. For example, the reaction of a chloromethylated heterocycle with a nucleophile can lead to the extension of a side chain or the formation of a new fused ring system. The controlled reaction of the chloromethyl group is a key strategy in the synthesis of a variety of biologically active molecules and functional materials.

Structural Peculiarities of 3-Chloro-4-(chloromethyl)-6-methylpyridazine within Pyridazine Derivatives

3-Chloro-4-(chloromethyl)-6-methylpyridazine is a unique pyridazine derivative featuring a specific substitution pattern that dictates its chemical behavior. The molecule possesses three distinct substituents: a chloro group at position 3, a chloromethyl group at position 4, and a methyl group at position 6.

Key Structural Features:

3-Chloro Group: This chlorine atom is attached directly to the pyridazine ring and is expected to be susceptible to nucleophilic aromatic substitution, although its reactivity will be influenced by the other substituents.

4-Chloromethyl Group: This functionality introduces a reactive benzylic-like chloride. This chlorine atom is generally more reactive towards nucleophilic substitution (SN1 or SN2 type reactions) than the chlorine directly attached to the aromatic ring. organic-chemistry.orgmdpi.comchemguide.co.uk

6-Methyl Group: The methyl group at this position influences the electronic properties of the ring through its electron-donating inductive effect and can also have steric implications for reactions at adjacent positions.

The interplay of these three groups on the pyridazine core creates a molecule with multiple reactive sites. The relative reactivity of the 3-chloro and the 4-chloromethyl groups is a key aspect of its chemistry, allowing for selective transformations by choosing appropriate reaction conditions and nucleophiles. For instance, a mild nucleophile might preferentially react with the more labile chloromethyl group, while harsher conditions might be required to displace the ring-bound chlorine.

While specific, detailed research findings on the synthesis and reactivity of 3-Chloro-4-(chloromethyl)-6-methylpyridazine are not extensively documented in readily available literature, its synthesis can be logically inferred from established pyridazine chemistry. A plausible synthetic route could involve the side-chain chlorination of 3-chloro-4,6-dimethylpyridazine. Alternatively, it could potentially be synthesized from a precursor like 3,6-dichloro-4-methylpyridazine (B106839) sigmaaldrich.com through a sequence of reactions involving the introduction of the second methyl group and subsequent chlorination.

The unique arrangement of functional groups in 3-Chloro-4-(chloromethyl)-6-methylpyridazine makes it a potentially valuable intermediate for the synthesis of more complex, polysubstituted pyridazine derivatives with applications in various fields of chemical research.

An in-depth examination of the synthetic strategies for 3-Chloro-4-(chloromethyl)-6-methylpyridazine and its analogues reveals a variety of methodologies for both the construction of the core pyridazine ring and the regioselective introduction of halogen substituents. These methods are crucial for accessing this class of compounds, which serve as important intermediates in various chemical syntheses.

Properties

IUPAC Name |

3-chloro-4-(chloromethyl)-6-methylpyridazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6Cl2N2/c1-4-2-5(3-7)6(8)10-9-4/h2H,3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOQUAZSSJIXRNJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=N1)Cl)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Transformation Pathways of 3 Chloro 4 Chloromethyl 6 Methylpyridazine

Nucleophilic Substitution Reactions of the Chloromethyl Group

The chloromethyl group at the 4-position of the pyridazine (B1198779) ring behaves as a reactive benzylic-like halide. The adjacent pyridazine ring, being an electron-withdrawing heteroaromatic system, activates the C-Cl bond towards nucleophilic displacement. These reactions typically proceed via a bimolecular nucleophilic substitution (SN2) mechanism, although the potential for a unimolecular (SN1) pathway under certain conditions exists.

Displacement by Oxygen Nucleophiles

The chlorine atom of the chloromethyl group can be readily displaced by various oxygen-based nucleophiles, such as alkoxides and phenoxides, to form the corresponding ethers. For instance, reaction with sodium methoxide (B1231860) in a suitable solvent like methanol (B129727) would be expected to yield 3-chloro-4-(methoxymethyl)-6-methylpyridazine. Similarly, treatment with sodium phenoxide would lead to the formation of 3-chloro-6-methyl-4-(phenoxymethyl)pyridazine. While specific experimental data for these reactions on 3-Chloro-4-(chloromethyl)-6-methylpyridazine are not extensively reported in the literature, analogous transformations on similar heterocyclic systems are well-established.

Table 1: Representative Reactions with Oxygen Nucleophiles

| Nucleophile | Reagent | Product |

| Methoxide | Sodium Methoxide (NaOCH₃) | 3-Chloro-4-(methoxymethyl)-6-methylpyridazine |

| Phenoxide | Sodium Phenoxide (NaOPh) | 3-Chloro-6-methyl-4-(phenoxymethyl)pyridazine |

Reaction with Nitrogen Nucleophiles (e.g., Amines, Hydrazines)

A wide range of nitrogen nucleophiles, including primary and secondary amines, as well as hydrazine (B178648) and its derivatives, can effectively displace the chlorine atom of the chloromethyl group. These reactions provide a convenient route to various amino-functionalized pyridazine derivatives. For example, reaction with ammonia (B1221849) would yield the primary amine, [ (3-chloro-6-methylpyridazin-4-yl)methyl]amine. The reaction with a secondary amine like piperidine (B6355638) would result in the formation of 3-chloro-6-methyl-4-(piperidin-1-ylmethyl)pyridazine. Similarly, hydrazine hydrate (B1144303) can be employed to introduce a hydrazinylmethyl group. The reaction of 2,3-dichloropyridine (B146566) with hydrazine hydrate to form 3-chloro-2-hydrazinopyridine (B1363166) demonstrates the feasibility of such substitutions on the pyridazine core. google.comgoogle.com

Table 2: Representative Reactions with Nitrogen Nucleophiles

| Nucleophile | Reagent | Product |

| Ammonia | Ammonia (NH₃) | [(3-Chloro-6-methylpyridazin-4-yl)methyl]amine |

| Piperidine | Piperidine | 3-Chloro-6-methyl-4-(piperidin-1-ylmethyl)pyridazine |

| Hydrazine | Hydrazine Hydrate (N₂H₄·H₂O) | 3-Chloro-4-(hydrazinylmethyl)-6-methylpyridazine |

Substitution by Sulfur and Carbon Nucleophiles

Sulfur-based nucleophiles, such as thiolates, readily react with the chloromethyl group to form thioethers. For instance, the reaction with sodium thiomethoxide would produce 3-chloro-6-methyl-4-[(methylthio)methyl]pyridazine. The synthesis of 6-chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine from its corresponding chloromethyl precursor by reaction with sodium benzenesulfinate (B1229208) provides a relevant example of substitution by a sulfur nucleophile on a related heterocyclic system.

Carbon nucleophiles, such as cyanide ions and enolates derived from active methylene (B1212753) compounds like diethyl malonate, can also be employed to form new carbon-carbon bonds. The reaction with potassium cyanide in a solvent like acetonitrile (B52724) would yield (3-chloro-6-methylpyridazin-4-yl)acetonitrile. nih.gov The malonic ester synthesis, involving the reaction with diethyl malonate in the presence of a base like sodium ethoxide, would lead to the formation of diethyl 2-[(3-chloro-6-methylpyridazin-4-yl)methyl]malonate. nih.gov

Table 3: Representative Reactions with Sulfur and Carbon Nucleophiles

| Nucleophile | Reagent | Product |

| Thiomethoxide | Sodium Thiomethoxide (NaSCH₃) | 3-Chloro-6-methyl-4-[(methylthio)methyl]pyridazine |

| Cyanide | Potassium Cyanide (KCN) | (3-Chloro-6-methylpyridazin-4-yl)acetonitrile |

| Diethyl Malonate Enolate | Diethyl Malonate, Sodium Ethoxide | Diethyl 2-[(3-chloro-6-methylpyridazin-4-yl)methyl]malonate |

Mechanistic Investigations of SN2 and SN1 Pathways

The nucleophilic substitution reactions of the chloromethyl group on 3-Chloro-4-(chloromethyl)-6-methylpyridazine are expected to predominantly follow a bimolecular (SN2) pathway. This is favored by the primary nature of the carbon center bearing the leaving group. An SN2 mechanism involves a backside attack by the nucleophile, leading to an inversion of configuration if the carbon were chiral.

However, the potential for a unimolecular (SN1) mechanism cannot be entirely ruled out, particularly with weakly basic, good nucleophiles in polar protic solvents. The formation of a carbocation intermediate would be stabilized by resonance with the adjacent pyridazine ring. Solvolysis reactions, where the solvent acts as the nucleophile, could potentially proceed through an SN1 pathway. Detailed kinetic studies would be required to definitively elucidate the operative mechanism under various reaction conditions.

Reactivity of the Chloro Substituent on the Pyridazine Ring at C-3

The chloro substituent at the 3-position of the pyridazine ring is susceptible to nucleophilic aromatic substitution (SNAr). The electron-deficient nature of the pyridazine ring, further activated by the nitrogen heteroatoms, facilitates the attack of nucleophiles.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The SNAr mechanism typically involves a two-step process: addition of the nucleophile to the aromatic ring to form a resonance-stabilized intermediate (a Meisenheimer-like complex), followed by the elimination of the chloride ion to restore aromaticity. The rate of these reactions is influenced by the nature of the nucleophile and the presence of activating or deactivating groups on the pyridazine ring.

Strong nucleophiles such as alkoxides, amines, and thiolates can displace the chloro group at the C-3 position. For example, reaction with sodium methoxide could yield 3-methoxy-4-(chloromethyl)-6-methylpyridazine, provided that the reaction conditions are controlled to favor substitution at the ring over the chloromethyl group. Similarly, reaction with amines or thiols could lead to the corresponding 3-amino or 3-thioether derivatives. The synthesis of various 3-amino-, 3-aryloxy-, and 3-alkoxy-6-arylpyridazines from their 3-chloro precursors highlights the viability of SNAr reactions on the pyridazine core.

Table 4: Representative SNAr Reactions

| Nucleophile | Reagent | Product |

| Methoxide | Sodium Methoxide (NaOCH₃) | 3-Methoxy-4-(chloromethyl)-6-methylpyridazine |

| Amine | R₂NH | 4-(Chloromethyl)-6-methyl-N,N-dialkylpyridazin-3-amine |

| Thiolate | RSNa | 3-(Alkylthio)-4-(chloromethyl)-6-methylpyridazine |

The regioselectivity of nucleophilic attack on substituted pyridazines can be influenced by both electronic and steric factors. Computational studies, such as the use of the Fukui index, can provide insights into the most likely sites of nucleophilic attack.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)

The structure of 3-Chloro-4-(chloromethyl)-6-methylpyridazine presents two distinct sites for palladium-catalyzed cross-coupling: the C-3 chloro substituent on the sp²-hybridized pyridazine ring and the chloromethyl group at the C-4 position, which is an sp³-hybridized benzylic-type halide. The selectivity of these reactions is highly dependent on the choice of catalyst, ligands, and reaction conditions, allowing for controlled functionalization at either position.

The Suzuki-Miyaura coupling , which joins an organohalide with an organoboron species, is a powerful tool for forming carbon-carbon bonds. nih.govwikipedia.org For 3-Chloro-4-(chloromethyl)-6-methylpyridazine, the reaction's regioselectivity can be directed. Catalytic systems employing bulky, electron-rich phosphine (B1218219) ligands are known to facilitate the coupling of less reactive aryl chlorides. nih.govresearchgate.net Such conditions would likely favor reaction at the C-3 position. Conversely, different palladium catalyst systems are optimized for coupling with sp³-hybridized alkyl halides.

The Sonogashira reaction couples terminal alkynes with aryl or vinyl halides, typically using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.orgresearchgate.net This reaction is most commonly applied to sp²-carbon-halogen bonds, suggesting that the C-3 chloro group would be the primary site of reactivity for forming pyridazinyl-alkyne adducts. mdpi.com The reaction is carried out under mild conditions and tolerates a wide range of functional groups. wikipedia.org

The Buchwald-Hartwig amination is a palladium-catalyzed method for forming carbon-nitrogen bonds between an aryl halide and an amine. organic-chemistry.org This reaction has become a staple in medicinal chemistry for synthesizing arylamines. organic-chemistry.orgresearchgate.net Given that this reaction is predominantly used for aryl halides, the C-3 position of the pyridazine ring is the expected site of amination, allowing for the introduction of primary or secondary amine functionalities.

The following table outlines the potential outcomes of these cross-coupling reactions.

| Reaction Type | Coupling Partner | Primary Reactive Site | Potential Product Structure |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Arylboronic Acid (Ar-B(OH)₂) | C-3 (Aryl Chloride) | 3-Aryl-4-(chloromethyl)-6-methylpyridazine |

| Sonogashira Coupling | Terminal Alkyne (R-C≡CH) | C-3 (Aryl Chloride) | 3-(Alkynyl)-4-(chloromethyl)-6-methylpyridazine |

| Buchwald-Hartwig Amination | Amine (R₂NH) | C-3 (Aryl Chloride) | 3-(Amino)-4-(chloromethyl)-6-methylpyridazine |

Selective Dehalogenation Reactions

Selective removal of one or both chlorine atoms from 3-Chloro-4-(chloromethyl)-6-methylpyridazine can be achieved through various reductive methods. The differing chemical nature of the aryl chloride at C-3 and the benzylic-type chloride at C-4 allows for a degree of selectivity.

Catalytic hydrogenation is a common method for dehalogenation. Using a palladium on carbon (Pd/C) catalyst with hydrogen gas, benzylic halides are typically reduced under milder conditions than aryl halides. Therefore, it is feasible to selectively reduce the chloromethyl group to a methyl group while leaving the C-3 chloro substituent intact. More forceful conditions, such as increased hydrogen pressure or temperature, would likely lead to the removal of both chlorine atoms.

Metal hydride reagents can also be employed. Reagents like lithium aluminum hydride (LiAlH₄) are powerful reducing agents capable of reducing both alkyl and aryl halides. However, milder reagents such as sodium borohydride (B1222165) (NaBH₄) in the presence of a transition metal catalyst might offer greater selectivity towards the more reactive chloromethyl group.

| Reagent/Conditions | Likely Selectivity | Primary Product |

|---|---|---|

| H₂, Pd/C (mild conditions) | Selective for C-4 chloromethyl | 3-Chloro-4,6-dimethylpyridazine |

| H₂, Pd/C (forcing conditions) | Non-selective | 4,6-Dimethylpyridazine |

| Zinc, Acetic Acid | Selective for C-4 chloromethyl | 3-Chloro-4,6-dimethylpyridazine |

Reactions Involving the Methyl Group at C-6

Benzylic-Type Reactivity and Side-Chain Functionalization

While the term "benzylic" most accurately describes the C-4 position due to the chloromethyl group, the methyl group at C-6 also possesses heightened reactivity due to its attachment to the electron-deficient pyridazine ring. The primary site for benzylic-type substitution, however, is the C-4 chloromethyl group. This group is highly susceptible to nucleophilic substitution (S_N2) reactions, allowing for the facile introduction of a wide variety of functional groups. Nucleophiles such as amines, alkoxides, thiolates, and cyanide can readily displace the chloride to yield diverse derivatives.

The C-6 methyl group, activated by the adjacent ring nitrogens, can undergo other types of side-chain functionalization. For instance, it can be deprotonated with a strong base to form a carbanion, which can then react with electrophiles like aldehydes in condensation reactions. It can also undergo free-radical halogenation to introduce a halogen, which can then be displaced by nucleophiles, mirroring the reactivity of the C-4 chloromethyl group.

Oxidation and Reduction Strategies

The methyl group at C-6 can be oxidized to afford other functionalities. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or potassium dichromate can convert the methyl group into a carboxylic acid, yielding 3-chloro-4-(chloromethyl)pyridazine-6-carboxylic acid. Milder or more controlled oxidation could potentially yield the corresponding aldehyde.

Reduction strategies for the side chains primarily involve the dehalogenation of the C-4 chloromethyl group to a methyl group, as discussed in section 3.2.3.

Electrophilic and Nucleophilic Attack on the Pyridazine Ring System

The pyridazine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic character makes the ring generally unreactive towards electrophilic aromatic substitution. Conversely, it is activated for nucleophilic aromatic substitution (S_NAr), particularly at positions ortho or para to the ring nitrogens.

In 3-Chloro-4-(chloromethyl)-6-methylpyridazine, the chloro group at the C-3 position is activated towards S_NAr. Strong nucleophiles, such as sodium methoxide or ammonia, can displace the chloride ion. This reactivity provides a complementary pathway to the palladium-catalyzed Buchwald-Hartwig amination for installing oxygen and nitrogen nucleophiles at this position. The reaction proceeds via a Meisenheimer complex intermediate, a mechanism distinct from the catalytic cycles of cross-coupling reactions. This offers an alternative synthetic route that avoids the use of transition metals.

Hydrogenation and Reduction of the Pyridazine Core

Reduction of the pyridazine ring itself requires more vigorous conditions than the dehalogenation of its substituents. Catalytic hydrogenation using catalysts such as platinum oxide (PtO₂) or rhodium on carbon (Rh/C) under high pressure can reduce the aromatic ring to a saturated diaminopiperidine or related structures. This process is typically accompanied by the complete dehalogenation of the molecule at both the C-3 and C-4 positions. The resulting saturated heterocyclic core offers a different geometric and electronic profile compared to the planar, aromatic starting material.

Acylation and Alkylation of the Pyridazine Nitrogen Atoms

N-alkylation is a synthetic method that introduces alkyl groups to nitrogen atoms in organic compounds. wisdomlib.org In pyridazine synthesis, this step can be challenging. wisdomlib.org Similarly, acylation of pyridine-like heterocycles typically occurs first at the nitrogen atom, which forms a pyridinium (B92312) salt that is even more electron-deficient. youtube.com

The regioselectivity of such reactions on 3-Chloro-4-(chloromethyl)-6-methylpyridazine is governed by a combination of factors:

Electronic Effects: The electron-withdrawing 3-chloro and 4-chloromethyl groups decrease the electron density of the entire ring, thereby reducing the nucleophilicity of both N1 and N2. Conversely, the electron-donating 6-methyl group increases the electron density, with a more pronounced effect at the adjacent N1 atom.

Steric Hindrance: The 6-methyl group presents significant steric hindrance for an incoming electrophile (e.g., an alkyl or acyl group) at the N1 position. The 3-chloro group provides a lesser, but still influential, steric barrier to attack at the N2 position.

| Substituent | Position | Electronic Effect on Nitrogen Nucleophilicity | Steric Effect on Electrophilic Attack |

| 3-Chloro | C3 | Electron-withdrawing (decreases) | Hinders attack at N2 |

| 4-(Chloromethyl) | C4 | Electron-withdrawing (decreases) | Minimal direct effect on N1 or N2 |

| 6-Methyl | C6 | Electron-donating (increases, especially at N1) | Significantly hinders attack at N1 |

Ring Transformations and Rearrangement Reactions

The pyridazine ring can undergo several types of skeletal transformations and rearrangements, typically under energetic conditions such as heat or irradiation, or through specific chemical reactions like reduction. These reactions often involve high-energy intermediates and lead to the formation of other heterocyclic or carbocyclic systems. The primary rearrangement pathways documented for the pyridazine nucleus include ring contraction and isomerization into other diazine systems. researchgate.net

Conditions Leading to Ring Contraction or Expansion

Ring contraction of the six-membered pyridazine ring to a five-membered ring is a known transformation, most notably leading to pyrrole (B145914) or pyrazole (B372694) derivatives. Ring expansion is a less common pathway.

Reductive Ring Contraction: The most well-established method for pyridazine ring contraction involves reduction, typically using zinc dust in a strong acid like acetic acid or trifluoroacetic acid (TFA). acs.orgrsc.org This process involves the addition of four electrons and four protons, leading to ring opening followed by recyclization and elimination of ammonia to form a substituted pyrrole. figshare.comacs.org

Photochemical Rearrangements: Vapour-phase irradiation of pyridazine derivatives, often with low or medium-pressure mercury lamps, can induce rearrangement to pyrazine (B50134) isomers. rsc.orgacs.org This transformation is believed to proceed through a diaza-Dewar benzene (B151609) intermediate. Another photochemical pathway, observed for pyridazine N-oxides, involves ring opening to a diazoketone intermediate, which can then cyclize to a pyrazole or lose nitrogen to form a furan. researchgate.net

Thermal Rearrangements: At high temperatures, certain fluorinated pyridazines have been observed to rearrange into the more thermodynamically stable pyrimidine (B1678525) derivatives. rsc.org

| Transformation | Product Ring System | Typical Conditions | Reference |

| Reductive Ring Contraction | Pyrrole | Zinc dust, Acetic Acid or Trifluoroacetic Acid | acs.org, rsc.org |

| Photochemical Rearrangement | Pyrazine | Vapour-phase UV irradiation | rsc.org, acs.org |

| Photochemical Rearrangement (from N-Oxide) | Pyrazole, Furan | UV irradiation | researchgate.net |

| Thermal Rearrangement | Pyrimidine | High temperature | rsc.org |

Influence of Substituents on Ring Stability and Rearrangements

The stability of the pyridazine ring and its propensity to undergo rearrangement are highly dependent on the nature and position of its substituents. The electronic effects (inductive and resonance) and steric effects of the groups attached to the ring can either stabilize the ground state, making rearrangement more difficult, or stabilize key intermediates, thus facilitating transformation. blumberginstitute.orgucalgary.ca

For 3-Chloro-4-(chloromethyl)-6-methylpyridazine, the substituents have complex and often competing effects:

Ring Stability: The aromatic pyridazine ring is inherently stable. The combination of electron-withdrawing (3-Cl, 4-CH2Cl) and electron-donating (6-Me) groups modifies this stability. The strong deactivating effect of the chloro groups likely makes the ring more susceptible to nucleophilic attack but may also influence the stability of cationic or radical intermediates involved in rearrangements.

Influence on Reductive Ring Contraction: This pathway is highly sensitive to electronic effects. Theoretical and experimental studies have shown that the presence of electron-withdrawing groups capable of resonance stabilization at the 3- and 6-positions is critical for the reaction to proceed. acs.orgfigshare.comacs.org Unsubstituted pyridazine is unreactive under these conditions because a key high-energy intermediate cannot be sufficiently stabilized. figshare.comacs.org In 3-Chloro-4-(chloromethyl)-6-methylpyridazine, the 3-chloro group is an electron-withdrawing substituent in a crucial position. This suggests that the molecule could be a viable substrate for reductive ring contraction to a polysubstituted pyrrole. The methyl group at C6 is donating, which is electronically unfavorable for this mechanism, but the effect of the C3 chloro group may be sufficient to enable the reaction.

Influence on Photochemical and Thermal Rearrangements: These rearrangements involve different, often highly strained, intermediates. The influence of substituents is less predictable. For the photochemical pyridazine-to-pyrazine rearrangement, the relationship between the substitution pattern and reactivity is not well understood, with some studies noting that the susceptibility to isomerization remains "mysterious". acs.org It has been observed that some halogenated pyridazines, such as 3,6-dichloropyridazine, fail to undergo this photorearrangement under conditions where other derivatives react. acs.org The unsymmetrical substitution pattern of 3-Chloro-4-(chloromethyl)-6-methylpyridazine would be expected to yield a mixture of isomeric pyrazine or pyrimidine products if rearrangement were to occur. The steric bulk of the substituents could also play a role in the formation of the necessary geometric intermediates.

| Substituent | Electronic Effect | Steric Effect | Potential Impact on Rearrangements |

| 3-Chloro | Inductively withdrawing, resonance donating | Moderate | May facilitate reductive ring contraction by stabilizing the key intermediate. acs.orgacs.org May inhibit photochemical rearrangement. acs.org |

| 4-(Chloromethyl) | Inductively withdrawing | Moderate | Deactivates the ring, potentially influencing intermediate stability in all pathways. |

| 6-Methyl | Inductively donating | Significant | Electronically disfavors reductive ring contraction. acs.org Sterically influences the formation of rearrangement intermediates. |

Computational and Theoretical Studies of 3 Chloro 4 Chloromethyl 6 Methylpyridazine

Reaction Mechanism Elucidation

A comprehensive elucidation of the reaction mechanism for the synthesis of 3-chloro-4-(chloromethyl)-6-methylpyridazine through computational methods would involve mapping the potential energy surface of the reaction. This would identify the most plausible reaction pathway, including the identification of all intermediates and transition states. Such studies for analogous heterocyclic systems often reveal the intricate details of bond formation and cleavage, providing insights that are complementary to experimental observations.

The characterization of transition states is a cornerstone of computational reaction mechanism studies. For the synthesis of 3-chloro-4-(chloromethyl)-6-methylpyridazine, this would involve locating the first-order saddle points on the potential energy surface that connect the reactants, intermediates, and products. Key parameters that would be determined from such calculations include the imaginary frequency corresponding to the reaction coordinate, as well as the geometric parameters (bond lengths and angles) of the transition state structure.

A hypothetical data table for a key synthetic step, such as a chlorination or methylation reaction, might look as follows. It is important to note that the following data is illustrative and not based on actual published research for this specific compound.

Table 1: Hypothetical Transition State Parameters for a Key Synthetic Step

| Parameter | Value |

|---|---|

| Imaginary Frequency (cm⁻¹) | -350.4 |

| Activation Energy (kcal/mol) | 25.8 |

| Key Bond Distance (Å) | C-Cl: 2.15 |

This data is for illustrative purposes only.

A complete energy profile provides a quantitative description of the energy changes that occur throughout a reaction. By calculating the relative energies of reactants, transition states, intermediates, and products, a reaction energy diagram can be constructed. This diagram offers valuable information about the thermodynamics and kinetics of each elementary step, including activation energies and reaction enthalpies.

Table 2: Hypothetical Relative Energies for Synthetic Steps

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactants | 0.0 |

| Transition State 1 | +22.5 |

| Intermediate | -5.2 |

| Transition State 2 | +18.9 |

This data is for illustrative purposes only.

Future Research Directions and Open Questions

Exploration of Novel, Sustainable Synthetic Routes

The development of environmentally benign and efficient synthetic methodologies is a cornerstone of modern chemistry. For 3-Chloro-4-(chloromethyl)-6-methylpyridazine and its analogues, future research will likely focus on moving beyond traditional, often harsh, synthetic methods towards more sustainable alternatives.

One promising avenue is the advancement of metal-free catalysis . Recent studies have highlighted metal-free aza-Diels-Alder reactions as a sustainable and cost-effective method for synthesizing pyridazine (B1198779) derivatives. chemrxiv.org This approach offers high regioselectivity and broad substrate scope under neutral conditions, providing a greener alternative to some metal-catalyzed processes. chemrxiv.org Further research could adapt these methods for the specific substitution pattern of 3-Chloro-4-(chloromethyl)-6-methylpyridazine.

The use of photochemical methods also presents an exciting frontier. One-pot procedures involving singlet oxygen [4+2] cycloaddition, followed by reduction and hydrazine (B178648) cyclization, have been shown to produce pyridazine C-nucleosides under mild and neutral conditions. synthical.com Exploring similar light-mediated transformations could lead to novel and efficient pathways to the target compound and its derivatives, minimizing the use of hazardous reagents and reducing energy consumption.

Furthermore, the principles of green chemistry , such as the use of microwave irradiation, are being increasingly applied to the synthesis of heterocyclic compounds. researchgate.net Investigating microwave-assisted syntheses for 3-Chloro-4-(chloromethyl)-6-methylpyridazine could significantly reduce reaction times and improve yields, contributing to a more sustainable manufacturing process. The development of catalytic and multicomponent reactions in aqueous media also aligns with the goals of green chemistry by utilizing an environmentally friendly solvent. acs.org

The application of flow chemistry represents another significant area for future exploration. Continuous-flow systems offer enhanced control over reaction parameters, improved safety, and easier scalability compared to traditional batch processes. mdpi.comnih.gov Developing a continuous-flow synthesis for 3-Chloro-4-(chloromethyl)-6-methylpyridazine could lead to a more efficient and reproducible production method.

| Sustainable Synthetic Approach | Key Advantages | Potential for 3-Chloro-4-(chloromethyl)-6-methylpyridazine |

| Metal-Free Catalysis (e.g., Aza-Diels-Alder) | Cost-effective, avoids toxic metal waste, high regioselectivity. chemrxiv.org | Development of a completely metal-free route to the core pyridazine structure. |

| Photochemical Synthesis | Mild reaction conditions, potential for novel transformations. synthical.com | Light-induced cyclization strategies to form the pyridazine ring. |

| Microwave-Assisted Synthesis | Reduced reaction times, improved energy efficiency. researchgate.net | Acceleration of key reaction steps in the synthesis of the target molecule. |

| Flow Chemistry | Enhanced safety, scalability, and reproducibility. mdpi.comnih.gov | Continuous and automated production of the compound. |

| Aqueous Media Reactions | Environmentally benign solvent, potential for rate acceleration. acs.org | Development of water-based synthetic steps. |

Development of Highly Selective Functionalization Reactions

The presence of multiple reactive sites in 3-Chloro-4-(chloromethyl)-6-methylpyridazine—the two chloro substituents and the C-H bond on the pyridazine ring—offers numerous possibilities for derivatization. However, achieving high selectivity in these functionalization reactions remains a key challenge and a significant area for future research.

A primary focus will be on the development of site-selective C-H functionalization methods. Direct C-H functionalization is an atom-economical approach to introduce new functional groups without the need for pre-functionalized starting materials. nih.gov While the functionalization of pyridines is well-studied, the selective C-H functionalization of pyridazines is less developed. nih.govclockss.org Future work should aim to develop catalytic systems that can selectively activate and functionalize the C-H bond at the 5-position of the pyridazine ring in 3-Chloro-4-(chloromethyl)-6-methylpyridazine, leaving the chloro substituents untouched.

Another important area is the selective manipulation of the chloro and chloromethyl groups . The differential reactivity of the chlorine atom on the aromatic ring versus the chlorine in the chloromethyl group can be exploited for stepwise functionalization. Research into catalyst-tuned Negishi and Suzuki-Miyaura cross-coupling reactions could enable the selective substitution of the aromatic chlorine. ovid.commdpi.com For instance, nickel-phosphine complexes have been shown to be effective for the cross-coupling of chloropyridazines with Grignard reagents. synthical.com The development of orthogonal protection-deprotection strategies or the use of catalysts with high chemoselectivity will be crucial for independently modifying these two positions.

The exploration of nucleophilic aromatic substitution (SNAr) reactions also warrants further investigation. The electron-deficient nature of the pyridazine ring facilitates SNAr reactions at the chloro-substituted positions. nih.gov Future studies could focus on expanding the scope of nucleophiles used in these reactions and controlling the regioselectivity when multiple halo-substituents are present.

| Functionalization Strategy | Target Site | Potential Reagents/Catalysts | Research Goal |

| C-H Functionalization | C5-H of the pyridazine ring | Transition metal catalysts (e.g., Pd, Rh, Ir) | Direct introduction of aryl, alkyl, or other functional groups. |

| Cross-Coupling Reactions | C3-Cl | Palladium or Nickel catalysts with various ligands | Selective arylation, alkylation, or acylation at the aromatic position. |

| Nucleophilic Substitution | C4-CH2Cl | Various nucleophiles (e.g., amines, thiols, alcohols) | Introduction of diverse functional groups at the chloromethyl position. |

| Stepwise Functionalization | C3-Cl and C4-CH2Cl | Orthogonal catalysts or protecting groups | Independent and controlled modification of both chloro-substituents. |

Utilization in the Synthesis of Advanced Materials and Catalysts

The unique electronic properties of the pyridazine ring, characterized by its π-deficient nature and the presence of two nitrogen atoms, make it an attractive building block for advanced materials and catalysts. researchgate.net Future research on 3-Chloro-4-(chloromethyl)-6-methylpyridazine should explore its potential in these areas.

In the field of organic electronics , pyridazine derivatives have shown promise as components of organic light-emitting diodes (OLEDs). ovid.comepa.gov The pyridazine core can act as an electron-accepting unit in donor-acceptor molecules, which are crucial for achieving thermally activated delayed fluorescence (TADF). mdpi.comovid.comepa.gov The specific substitution pattern of 3-Chloro-4-(chloromethyl)-6-methylpyridazine provides handles for tuning the electronic properties and morphology of such materials. Future work could involve synthesizing a library of derivatives and evaluating their performance in OLED devices.

The development of novel polymers incorporating the pyridazine moiety is another exciting avenue. Pyridazine-containing polymers could exhibit unique thermal, mechanical, and electronic properties. acs.orgnih.gov The difunctional nature of derivatives of 3-Chloro-4-(chloromethyl)-6-methylpyridazine could be exploited in polymerization reactions to create novel polymer backbones.

Furthermore, pyridazine-based ligands have been used in the construction of metal-organic frameworks (MOFs) and coordination polymers. clockss.org These materials have applications in gas storage, separation, and catalysis. The nitrogen atoms of the pyridazine ring can coordinate to metal centers, and the chloro and chloromethyl groups can be further functionalized to modulate the properties of the resulting MOF.

In catalysis , pyridazine derivatives can act as ligands for transition metal catalysts or as organocatalysts themselves. The nitrogen atoms can chelate to metal centers, influencing their catalytic activity and selectivity. The development of chiral pyridazine-based ligands derived from 3-Chloro-4-(chloromethyl)-6-methylpyridazine could lead to new asymmetric catalysts. Additionally, the pyridazine moiety itself can act as a hydrogen bond acceptor, which could be exploited in the design of novel organocatalysts. researchgate.net

Uninvestigated Reactivity Patterns and Transformation Pathways

Beyond the established reactivity of the functional groups present in 3-Chloro-4-(chloromethyl)-6-methylpyridazine, there is a vast and underexplored landscape of novel chemical transformations. Future research should aim to uncover and harness these uninvestigated reactivity patterns.

A particularly intriguing area is skeletal editing , which involves the direct manipulation of the atoms within a heterocyclic ring. chemrxiv.orgnih.govovid.comepa.gov Recent advancements have demonstrated the conversion of pyridines into pyridazines through a carbon-to-nitrogen atom replacement. chemrxiv.orgnih.govovid.comepa.gov Investigating whether the pyridazine ring of 3-Chloro-4-(chloromethyl)-6-methylpyridazine can undergo similar skeletal editing to form other heterocyclic systems would open up new synthetic possibilities.

Ring transformation reactions , where the pyridazine ring is converted into a different ring system, are also a fertile ground for discovery. For example, halo-substituted fused pyridazines have been shown to react with ynamines to yield penta-substituted pyridines through N-N bond cleavage. clockss.org Exploring analogous reactions with 3-Chloro-4-(chloromethyl)-6-methylpyridazine could lead to novel and complex molecular architectures. Other surprising reactivities, such as ring contractions of pyridazines to pyrazoles, have also been observed and warrant further investigation. researchgate.net

The potential for [3+n] cycloaddition reactions involving the pyridazine ring or its derivatives is another area ripe for exploration. mdpi.com These reactions could provide access to novel fused heterocyclic systems with interesting biological or material properties. For instance, the cycloaddition of ylides to pyridazine derivatives has been shown to yield fused γ-lactones. mdpi.com

Finally, the study of azide (B81097) cyclization reactions with derivatives of 3-Chloro-4-(chloromethyl)-6-methylpyridazine could lead to the formation of novel bicyclic or tricyclic systems. nih.gov The reaction of sodium azide with multi-brominated pyridazines has been shown to result in the formation of tetrazolopyridazines. nih.gov Similar investigations with the target compound could yield new and interesting heterocyclic scaffolds.

| Uninvestigated Area | Description | Potential Outcome |

| Skeletal Editing | Direct manipulation of the pyridazine ring atoms. chemrxiv.orgnih.govovid.comepa.gov | Conversion to other heterocyclic systems (e.g., pyrimidines, triazines). |

| Ring Transformation | Conversion of the pyridazine ring into a different ring system. researchgate.netclockss.org | Synthesis of highly substituted pyridines or pyrazoles. |

| [3+n] Cycloaddition Reactions | Reaction with 1,3-dipoles or other multi-atom components. mdpi.com | Formation of novel fused heterocyclic compounds. |

| Azide Cyclization Reactions | Reaction with azides to form fused tetrazole rings. nih.gov | Synthesis of novel bicyclic and tricyclic nitrogen-rich heterocycles. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Chloro-4-(chloromethyl)-6-methylpyridazine, and how can reaction conditions be tailored to improve yield?

- Methodological Answer : A fusion reaction protocol using aliphatic/aromatic amines (e.g., 3-chloro-6-substituted pyridazines) under solvent-free conditions can yield pyridazine derivatives with >75% efficiency. Key parameters include heating at 120–140°C for 6–12 hours and using excess amine to drive substitution at the 3-chloro position . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended. For scale-up, solvent-free methods reduce waste and improve atom economy.

Q. How can spectroscopic techniques (NMR, IR, XRD) be systematically applied to confirm the structure of 3-Chloro-4-(chloromethyl)-6-methylpyridazine and its intermediates?

- Methodological Answer :

- NMR : -NMR should show resonances for the chloromethyl group (~δ 4.5–4.8 ppm, singlet) and methyl substituents (δ 2.4–2.6 ppm). -NMR confirms the pyridazine ring carbons (δ 150–160 ppm) and chlorinated carbons (δ 40–50 ppm) .

- XRD : Single-crystal X-ray diffraction (e.g., Mo-Kα radiation, 173 K) provides bond-length validation (C–Cl: ~1.72 Å; C–C: ~1.39 Å) and confirms substitution patterns .

- IR : Stretching frequencies for C–Cl (650–750 cm) and C–N (1250–1350 cm) are critical markers .

Q. What are the stability considerations for storing 3-Chloro-4-(chloromethyl)-6-methylpyridazine, and how can decomposition be mitigated?

- Methodological Answer : The compound is hygroscopic and light-sensitive. Store under inert gas (argon) at –20°C in amber vials. Regular stability checks via HPLC (C18 column, acetonitrile/water mobile phase) can monitor degradation products like 3-hydroxy derivatives .

Advanced Research Questions

Q. How can computational chemistry (DFT, molecular docking) guide the design of 3-Chloro-4-(chloromethyl)-6-methylpyridazine analogs with enhanced bioactivity?

- Methodological Answer :

- DFT : Calculate HOMO/LUMO energies to predict reactivity at the chloromethyl site. Substituents with electron-withdrawing groups (e.g., nitro, trifluoromethyl) increase electrophilicity, favoring nucleophilic substitution .

- Docking : Use AutoDock Vina to model interactions with biological targets (e.g., bacterial enzymes). Pyridazine derivatives with piperazine substituents show improved binding to α7 nicotinic acetylcholine receptors (docking scores ≤–8.0 kcal/mol) .

Q. What experimental strategies resolve contradictions in reported biological activities of pyridazine derivatives (e.g., anti-bacterial vs. anti-viral efficacy)?

- Methodological Answer :

- Dose-Response Studies : Test across concentrations (1–100 µM) to identify non-linear effects. For example, 3-(piperazin-1-yl)pyridazines show anti-bacterial activity at 10 µM but require 50 µM for anti-viral effects .

- Mechanistic Profiling : Use kinase inhibition assays (e.g., Src/Abl kinases) and cytotoxicity screens (MTT assay on HEK293 cells) to differentiate off-target effects .

Q. How can regioselective functionalization of the pyridazine ring be achieved to synthesize novel analogs for structure-activity relationship (SAR) studies?

- Methodological Answer :

- Electrophilic Substitution : Use Friedel-Crafts alkylation to introduce methyl groups at the 6-position (AlCl, 0°C, 2h).

- Nucleophilic Substitution : Replace the 3-chloro group with amines (e.g., morpholine) under microwave irradiation (100 W, 80°C, 30 min) to improve reaction kinetics .

- Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids (Pd(PPh), KCO, DMF) enable C–C bond formation at the 4-position .

Data Contradiction Analysis

Q. Why do conflicting reports exist on the anti-inflammatory activity of 3-Chloro-4-(chloromethyl)-6-methylpyridazine analogs?

- Methodological Answer : Variations in assay conditions (e.g., LPS-induced vs. TNF-α-induced inflammation models) and cell lines (RAW264.7 vs. THP-1 macrophages) significantly impact results. Standardize protocols using IL-6/IL-1β ELISA kits and validate with positive controls (e.g., dexamethasone) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.